
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is a complex organic compound belonging to the class of lanostane triterpenoids. This compound is characterized by its unique structure, which includes an epoxy group, a hydroxyl group, and a ketone group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthesis include:
Formation of the Lanostane Skeleton: This is achieved through a series of cyclization reactions.
Introduction of Functional Groups: The epoxy, hydroxyl, and ketone groups are introduced through specific reactions such as epoxidation, hydroxylation, and oxidation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the lanostane skeleton, followed by chemical modifications to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form a hydroxyl group.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.
Aplicaciones Científicas De Investigación
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate processes such as cell growth and apoptosis.
Interacting with Receptors: Binding to cellular receptors to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids.
Ergosterol: A sterol found in fungi.
Cholesterol: A key component of cell membranes in animals.
Uniqueness
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is unique due to its specific functional groups and structure, which confer distinct biological activities and chemical reactivity. Its epoxy group, in particular, is a distinguishing feature that sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C29H44O4 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3 |
Clave InChI |
KHSHJGYTLGFEMC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

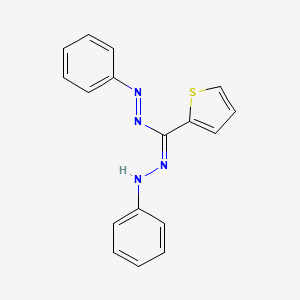
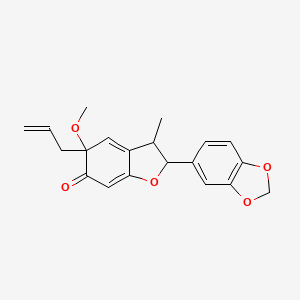
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)

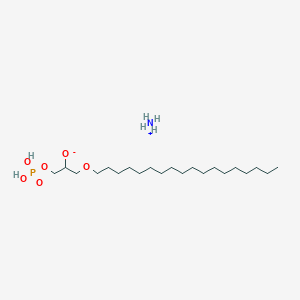
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
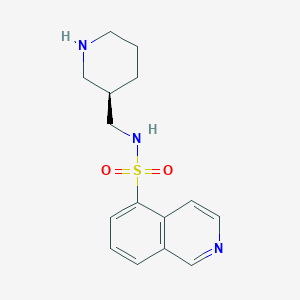



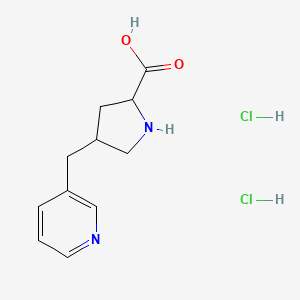
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
